N-Ethylammelide

Description

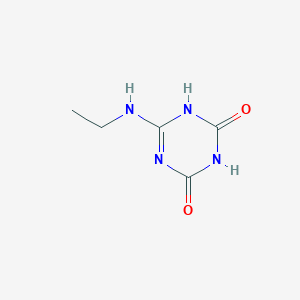

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H2,1H3,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHRXTGGTUPFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180914 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2630-10-6 | |

| Record name | 6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylammelide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Ethylammelide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Ethylammelide, a derivative of the s-triazine heterocyclic system, represents a class of molecules with significant potential in medicinal chemistry and materials science. The s-triazine scaffold is a privileged structure, known to impart a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties and structure of N-Ethylammelide, offering a foundational resource for researchers engaged in the exploration of novel therapeutics and functional materials.

Introduction to N-Ethylammelide

N-Ethylammelide, systematically named 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione , is a mono-substituted derivative of ammelide.[5] It belongs to the family of 1,3,5-triazines, characterized by a six-membered ring composed of alternating carbon and nitrogen atoms.[6] The presence of an ethylamino group and two hydroxyl groups (in its tautomeric form) on the triazine ring suggests a molecule with the potential for diverse intermolecular interactions, a key feature for biological activity and material properties.

Physicochemical Properties

While extensive experimental data for N-Ethylammelide is not widely published, its fundamental properties can be summarized based on available database information and theoretical calculations.

| Property | Value | Source |

| IUPAC Name | 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione | PubChem[5] |

| Molecular Formula | C₅H₈N₄O₂ | PubChem[5] |

| Molecular Weight | 156.14 g/mol | PubChem[5] |

| CAS Number | 2630-10-6 | PubChem[5] |

| Appearance | Expected to be a white crystalline solid | General knowledge of related triazines[7] |

| Melting Point | Data not available | |

| Solubility | Expected to have limited solubility in water and some organic solvents. Ammelide itself is sparingly soluble in water.[7][8] The ethyl group may slightly increase its lipophilicity. | Inferred from related compounds[7][8] |

| XLogP3 | -0.7 | PubChem (Computed)[5] |

Molecular Structure and Isomerism

The structure of N-Ethylammelide is centered around the s-triazine core. The molecule exhibits tautomerism, existing in equilibrium between the dione and diol forms. This property is crucial as it influences the molecule's hydrogen bonding capabilities and its potential interactions with biological targets.

graph N_Ethylammelide_Structure {

layout=neato;

node [shape=plaintext];

// Define nodes for the triazine ring

N1 [label="N"];

C2 [label="C"];

N3 [label="N"];

C4 [label="C"];

N5 [label="N"];

C6 [label="C"];

// Define substituent nodes

O_C2 [label="O"];

H_N3 [label="H"];

O_C4 [label="O"];

H_N5 [label="H"];

N_C6 [label="N"];

H_N_C6 [label="H"];

CH2 [label="CH₂"];

CH3 [label="CH₃"];

// Position nodes

N1 [pos="0,1!"];

C2 [pos="0.87,0.5!"];

N3 [pos="0.87,-0.5!"];

C4 [pos="0,-1!"];

N5 [pos="-0.87,-0.5!"];

C6 [pos="-0.87,0.5!"];

O_C2 [pos="1.74,0.8!"];

H_N3 [pos="1.74,-0.8!"];

O_C4 [pos="0,-1.8!"];

H_N5 [pos="-1.74,-0.8!"];

N_C6 [pos="-1.74,0.8!"];

H_N_C6 [pos="-1.74,1.4!"];

CH2 [pos="-2.61,0.5!"];

CH3 [pos="-3.48,0.8!"];

// Draw edges

N1 -- C2 [label=""];

C2 -- N3 [label=""];

N3 -- C4 [label=""];

C4 -- N5 [label=""];

N5 -- C6 [label=""];

C6 -- N1 [label=""];

C2 -- O_C2 [style=double];

N3 -- H_N3;

C4 -- O_C4 [style=double];

N5 -- H_N5;

C6 -- N_C6;

N_C6 -- H_N_C6;

N_C6 -- CH2;

CH2 -- CH3;

// Add labels for tautomeric form

label = "Dione Tautomer of N-Ethylammelide";

fontcolor="#202124";

}

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 5. N-Ethylammelide | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. guidechem.com [guidechem.com]

- 8. Ammelide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Ethylammelide: IUPAC Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylammelide, a derivative of the s-triazine family, represents a class of heterocyclic compounds that, while not extensively studied, holds potential interest for medicinal chemists and drug development professionals. Its structural backbone, the 1,3,5-triazine ring, is a well-established pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of N-Ethylammelide, including its precise chemical nomenclature, a detailed plausible synthesis protocol based on established chemical principles, its physicochemical properties, and a discussion of its potential, though currently underexplored, applications in drug discovery.

Part 1: Nomenclature and Chemical Identity

IUPAC Name

The formal IUPAC name for N-Ethylammelide is 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione [1]. This name is derived by identifying the parent heterocycle as a 1,3,5-triazine with two keto groups at positions 2 and 4, and an ethylamino substituent at position 6.

Synonyms and Identifiers

In scientific literature and chemical databases, N-Ethylammelide is also known by several other names and identifiers, including:

-

N-Ethylammelide[1]

-

6-(Ethylamino)-1,3,5-triazine-2,4-diol (representing the tautomeric enol form)[1]

-

CAS Number: 2630-10-6[1]

-

PubChem CID: 17514[1]

-

Molecular Formula: C₅H₈N₄O₂[1]

-

Molecular Weight: 156.14 g/mol [1]

Chemical Structure

The chemical structure of N-Ethylammelide is characterized by a six-membered triazine ring with alternating carbon and nitrogen atoms. It features two carbonyl groups and one ethylamino group attached to the ring carbons.

Caption: Proposed two-step synthesis of N-Ethylammelide from cyanuric chloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Ethylamine: Prepare a solution of ethylamine (1 equivalent) in the same solvent. Add this solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. The reaction is exothermic, and slow addition is crucial to prevent the formation of di- and tri-substituted products.

-

Neutralization: Concurrently, add a solution of a weak base, such as sodium bicarbonate (1 equivalent), in water to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts. Evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine.

Step 2: Hydrolysis to N-Ethylammelide

-

Reaction Setup: Suspend the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine from Step 1 in water.

-

Hydrolysis: Add a mineral acid (e.g., HCl) or a base (e.g., NaOH) to the suspension and heat the mixture to reflux. The hydrolysis of the remaining two chlorine atoms to hydroxyl groups is facilitated by heat.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Isolation and Purification: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. If it remains in solution, adjust the pH to near neutral to induce precipitation. The crude N-Ethylammelide can be purified by recrystallization from a suitable solvent like water or an alcohol-water mixture.

Part 4: Potential Applications in Drug Development

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While N-Ethylammelide itself has not been extensively investigated for its biological activity, the known pharmacological profiles of its parent compound, ammelide, and other substituted triazines provide a basis for speculating on its potential applications.

Inferred Biological Activities

-

Anticancer Activity: Many 1,3,5-triazine derivatives have demonstrated potent anticancer properties by inhibiting various kinases and other enzymes involved in cell proliferation and survival.

-

Antimicrobial and Antiviral Activity: The triazine ring is a core component of several antimicrobial and antiviral drugs. It is plausible that N-Ethylammelide could exhibit similar activities.

-

Enzyme Inhibition: The structural features of N-Ethylammelide, including its hydrogen bond donors and acceptors, make it a candidate for binding to the active sites of various enzymes.

Future Research Directions

The lack of specific biological data for N-Ethylammelide presents a clear opportunity for future research. Key areas to explore include:

-

Screening for Biological Activity: A broad-based screening of N-Ethylammelide against a panel of cancer cell lines, bacteria, fungi, and viruses would be a logical first step to identify any potential therapeutic utility.

-

Enzymatic Assays: Testing N-Ethylammelide for inhibitory activity against key enzymes in pathological pathways, such as kinases, proteases, and metabolic enzymes, could reveal specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of N-alkylated ammelide derivatives would help in understanding the relationship between the structure of the alkyl substituent and the biological activity, guiding the design of more potent and selective compounds.

Part 5: Conclusion

N-Ethylammelide, or 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione, is a structurally interesting molecule that belongs to the pharmacologically significant class of 1,3,5-triazines. While its specific biological functions and applications are yet to be thoroughly explored, its synthesis is achievable through established chemical methodologies. The known biological activities of related triazine compounds suggest that N-Ethylammelide could be a valuable starting point for the design and development of new therapeutic agents. This guide provides the foundational knowledge for researchers to embark on the synthesis and biological evaluation of this and other related compounds, potentially unlocking new avenues in drug discovery.

References

-

PubChem. N-Ethylammelide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of N-Ethylammelide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylammelide, systematically known as 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione, is a derivative of the s-triazine heterocyclic system. As a member of the triazine family, it is structurally related to melamine and cyanuric acid. This guide provides a comprehensive overview of the discovery of its parent compound, ammelide, the historical context of its synthesis, its physicochemical properties, and modern preparative methods.

The Foundational Discovery: Ammelide and the Pioneers of Triazine Chemistry

The history of N-Ethylammelide is intrinsically linked to the discovery of its parent compound, ammelide. The pioneering work in this area was conducted by the renowned German chemist, Justus von Liebig , in the 1830s. During his extensive investigations into the chemistry of cyanogen and its derivatives, Liebig identified a series of related compounds, including melamine, ammeline, and ammelide. His meticulous work laid the groundwork for the entire field of s-triazine chemistry.

These early discoveries were part of a broader effort in the 19th century to understand the fundamental principles of organic chemistry. The exploration of these nitrogen-rich compounds opened up new avenues of research, although their practical applications were not fully realized until much later.

While Liebig's discovery of ammelide is well-documented, the first synthesis of its N-ethyl derivative, N-Ethylammelide, is less historically distinct. It is likely that N-Ethylammelide was first prepared in the late 19th or early 20th century, not as a landmark discovery, but as part of the systematic exploration of the reactivity of the ammelide structure and the broader development of N-alkylated triazine derivatives.

Physicochemical Properties of N-Ethylammelide

A thorough understanding of the physicochemical properties of N-Ethylammelide is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C5H8N4O2 | |

| IUPAC Name | 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | |

| Molecular Weight | 156.14 g/mol | |

| Appearance | White to off-white crystalline powder | General observation for similar compounds |

| Solubility | Sparingly soluble in water | Inferred from related structures |

Synthetic Methodologies

The synthesis of N-Ethylammelide, and N-substituted ammelides in general, has evolved from early explorations of triazine chemistry to more refined modern techniques. The most common and historically significant approach involves the sequential nucleophilic substitution of cyanuric chloride.

Historical Synthetic Pathways

The development of synthetic routes to s-triazine derivatives was greatly advanced by the work of A.W. Hofmann, who extensively studied the reactions of cyanuric chloride with amines. The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise substitution. This principle forms the basis for the synthesis of unsymmetrically substituted triazines like N-Ethylammelide.

The general historical approach would have likely involved the reaction of cyanuric chloride with ethylamine, followed by hydrolysis of the remaining chlorine atoms to hydroxyl groups.

Modern Synthetic Protocol: A Step-by-Step Guide

A common modern approach to the synthesis of N-Ethylammelide involves the reaction of N-ethylbiuret with an appropriate cyclizing agent. This method offers a more direct route to the desired product.

Reaction:

-

N-ethylbiuret + Diethyl carbonate → N-Ethylammelide + Ethanol

Experimental Protocol:

-

Reactant Preparation: A mixture of N-ethylbiuret and a molar excess of diethyl carbonate is prepared in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: A catalytic amount of a strong base, such as sodium ethoxide, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The excess diethyl carbonate and ethanol are removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: The purified N-Ethylammelide is characterized by standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity.

Visualizing the Synthetic Pathway

Logical Relationship of Synthesis

Caption: Logical progression from the foundational discovery of ammelide to modern synthetic methods for N-Ethylammelide.

Experimental Workflow for Synthesis

Caption: A step-by-step experimental workflow for a modern synthesis of N-Ethylammelide.

Potential Applications

N-Ethylammelide and its derivatives are primarily of interest in the fields of medicinal chemistry and materials science. As with many s-triazine compounds, they are being investigated for a range of potential biological activities. The structural motif of N-Ethylammelide makes it a candidate for further chemical modification to develop novel compounds with therapeutic potential. In materials science, triazine derivatives are known for their thermal stability and are used in the development of polymers and resins.

Conclusion

From the foundational discoveries of Justus von Liebig to the refined synthetic methods of today, the story of N-Ethylammelide is a testament to the progressive nature of chemical science. While its own "discovery" was a quiet extension of the broader exploration of s-triazine chemistry, its well-defined properties and accessible synthesis make it a valuable compound for ongoing research. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering a solid foundation for researchers and scientists working with this intriguing molecule.

References

-

N-Ethylammelide - PubChem. National Center for Biotechnology Information. [Link]

-

Justus Liebig - New World Encyclopedia. [Link]

- Hofmann, A. W. von. (1885). Zur Geschichte des Cyanurs und der Cyanursäuren. Berichte der deutschen chemischen Gesellschaft, 18(2), 2196-2203.

- Smolin, E. M., & Rapoport, L. (1959).

An In-depth Technical Guide to the Solubility and Stability of N-Ethylammelide

Introduction

N-Ethylammelide, a mono-substituted dihydroxy-s-triazine, is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its successful application, from initial research to potential drug development. This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of N-Ethylammelide. As a Senior Application Scientist, the focus of this document is not merely to present data but to provide the underlying scientific rationale for the described methodologies, ensuring a robust and reproducible characterization of this molecule.

Physicochemical Properties of N-Ethylammelide

A thorough understanding of the intrinsic properties of N-Ethylammelide is essential for predicting its behavior in various experimental settings. Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | PubChem[1] |

| Molecular Formula | C5H8N4O2 | PubChem[1] |

| Molecular Weight | 156.14 g/mol | PubChem[1] |

| XLogP3 | -0.7 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| SMILES | CCNC1=NC(=O)NC(=O)N1 | PubChem[1] |

The negative XLogP3 value suggests that N-Ethylammelide is a relatively polar molecule, which indicates a predisposition for solubility in polar solvents, including water. The presence of multiple hydrogen bond donors and acceptors further supports this hypothesis.

Solubility Profile of N-Ethylammelide

Solubility is a critical parameter that influences bioavailability, formulation development, and in vitro assay design. A comprehensive solubility profile should be established across a range of relevant solvents and conditions.

Illustrative Solubility Data

While extensive experimental data for N-Ethylammelide is not publicly available, the following table illustrates how solubility data should be presented.

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Water | 25 | 7.0 | > 10 (Hypothetical) | Shake-flask |

| PBS | 25 | 7.4 | > 10 (Hypothetical) | Shake-flask |

| Ethanol | 25 | N/A | < 1 (Hypothetical) | Shake-flask |

| DMSO | 25 | N/A | > 50 (Hypothetical) | Shake-flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

1. Preparation of Saturated Solutions:

-

Add an excess amount of N-Ethylammelide to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Separation of Undissolved Solid:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be employed.

3. Quantification of Dissolved N-Ethylammelide:

-

Prepare a series of calibration standards of N-Ethylammelide in the respective solvents.

-

Analyze the calibration standards and the supernatant from the saturated solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of N-Ethylammelide in the supernatant by comparing its response to the calibration curve.

4. Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Report the temperature and pH at which the solubility was determined.

Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of N-Ethylammelide.

Stability Profile of N-Ethylammelide

Assessing the chemical stability of N-Ethylammelide is paramount for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. Forced degradation studies are essential for this purpose.[2][3]

Potential Degradation Pathways

The 1,3,5-triazine ring in N-Ethylammelide is susceptible to hydrolysis, particularly at non-neutral pH. The amide-like bonds within the ring can be cleaved, leading to ring-opening and the formation of various degradation products. Oxidation of the ethylamino group is another potential degradation pathway.

Illustrative Stability Data (Forced Degradation)

The following table provides a hypothetical summary of forced degradation results for N-Ethylammelide.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |

| 0.1 M HCl | 24 h | 60 | 15% (Hypothetical) | Ammelide, Ethylamine |

| 0.1 M NaOH | 24 h | 60 | 25% (Hypothetical) | Ring-opened products |

| 3% H2O2 | 24 h | 25 | 5% (Hypothetical) | Oxidized derivatives |

| Photostability | 1.2 million lux hours | 25 | < 2% (Hypothetical) | Not significant |

| Thermal | 7 days | 80 | < 5% (Hypothetical) | Not significant |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of N-Ethylammelide under various stress conditions.[2][4]

1. Preparation of Samples:

-

Prepare solutions of N-Ethylammelide at a known concentration (e.g., 1 mg/mL) in appropriate solvents.

2. Application of Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Photostability: Expose the sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[2]

-

Thermal Stress: Store the solid compound at an elevated temperature (e.g., 80°C).

3. Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact N-Ethylammelide from all potential degradation products.

4. Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize the major degradation products using techniques such as mass spectrometry (LC-MS).[5]

-

Propose degradation pathways based on the identified products.

Hypothesized Degradation Pathway of N-Ethylammelide

Caption: Potential degradation pathways of N-Ethylammelide under stress conditions.

Analytical Methodology

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.

Recommended Technique: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a widely used and reliable technique for the quantification of organic molecules like N-Ethylammelide.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid for improved peak shape) is typically effective.

-

Detection: The UV detection wavelength should be set at the absorbance maximum of N-Ethylammelide.

Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure its suitability. Key validation parameters include:

-

Specificity: The ability to resolve the analyte from degradation products and matrix components.

-

Linearity: A linear relationship between concentration and detector response over a defined range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of N-Ethylammelide. While specific experimental data for this compound is not widely published, the principles and protocols outlined herein offer a robust starting point for any researcher or drug development professional. By adhering to these methodologies, one can generate high-quality, reliable data that is essential for advancing the scientific understanding and potential applications of N-Ethylammelide. The key to success lies in the meticulous execution of these experiments and the use of validated, stability-indicating analytical methods.

References

-

Online Literature. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethylammelide. PubChem. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

-

Pouch, G. W. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

-

GxP-CC. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

eragene. (n.d.). N-ethylammelide. Retrieved from [Link]

-

Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. Retrieved from [Link]

-

Neopharm Labs. (2023, February 23). An Overview of Stability Studies in the Pharmaceutical Industry. Retrieved from [Link]

Sources

- 1. N-Ethylammelide | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. onyxipca.com [onyxipca.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of N-Ethylammelide: A Technical Guide to Investigating its Biological Activities

Abstract

N-Ethylammelide, a monoamino-dihydroxy derivative of 1,3,5-triazine, belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The s-triazine scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of N-Ethylammelide. By leveraging established methodologies and drawing insights from the extensive research on related triazine compounds, this document outlines a structured approach to systematically evaluate its therapeutic promise. We will delve into the rationale behind investigating its potential as an anticancer and antiviral agent, and as an enzyme inhibitor, providing detailed experimental protocols and conceptual frameworks to guide future research.

Introduction: The Triazine Scaffold and the Promise of N-Ethylammelide

The 1,3,5-triazine (s-triazine) ring is a privileged structure in drug discovery, forming the core of several approved therapeutic agents.[4] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a versatile template for designing novel bioactive molecules. Derivatives of s-triazine have been successfully developed as anticancer drugs like altretamine, gedatolisib, and enasidenib, highlighting the therapeutic potential embedded within this chemical scaffold.[4]

N-Ethylammelide, characterized by its ethylamino and two hydroxyl substitutions on the triazine ring, presents an intriguing candidate for pharmacological investigation.[2] While direct studies on the biological activities of N-Ethylammelide are not extensively documented, its structural similarity to other bioactive triazines provides a strong rationale for exploring its potential in several key therapeutic areas. This guide will focus on three primary areas of investigation: anticancer activity, antiviral potential, and enzyme inhibition.

Potential Anticancer Activity

The anticancer potential of triazine derivatives is well-documented, with various analogues demonstrating efficacy against a range of cancer cell lines.[1][4] The proposed mechanisms of action are diverse and often involve the inhibition of key cellular pathways critical for cancer cell proliferation and survival.

Rationale for Investigation

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[4] The nitrogen-rich triazine core can participate in hydrogen bonding and other interactions within the ATP-binding pocket of these enzymes. The substituents on the triazine ring play a crucial role in determining the potency and selectivity of these interactions. The N-ethyl group and hydroxyl moieties of N-Ethylammelide could potentially engage in specific interactions with the active sites of various kinases implicated in cancer. Furthermore, some triazine compounds have been shown to induce apoptosis in cancer cells.[5][6][7]

Proposed Experimental Workflow for Anticancer Activity Screening

A systematic approach is essential to evaluate the anticancer potential of N-Ethylammelide. The following workflow outlines a series of in vitro assays to determine its cytotoxic and mechanistic properties.

Caption: Proposed workflow for evaluating the anticancer activity of N-Ethylammelide.

Detailed Experimental Protocols

Objective: To determine the cytotoxic effect of N-Ethylammelide on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver])

-

N-Ethylammelide (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of N-Ethylammelide in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of N-Ethylammelide. Include a vehicle control (solvent only).

-

Incubate the plates for 48-72 hours.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][8]

Objective: To determine if N-Ethylammelide induces apoptosis in cancer cells.

Materials:

-

Cancer cells treated with N-Ethylammelide at its IC50 concentration

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat cancer cells with N-Ethylammelide at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Potential Antiviral Activity

Triazine derivatives have also shown promise as antiviral agents against a variety of viruses.[3] The broad-spectrum antiviral activity of some related compounds suggests that N-Ethylammelide could be a candidate for antiviral drug discovery.

Rationale for Investigation

The antiviral mechanisms of triazine compounds can vary, including the inhibition of viral enzymes, interference with viral entry, or disruption of viral replication processes. For instance, some nucleoside analogues with modified heterocyclic bases exhibit potent antiviral effects. While N-Ethylammelide is not a nucleoside analogue, its triazine ring could potentially interact with viral proteins that are crucial for the viral life cycle.

Proposed Experimental Workflow for Antiviral Activity Screening

A tiered approach is recommended to assess the antiviral potential of N-Ethylammelide, starting with broad-spectrum screening followed by more specific mechanistic studies.

Caption: Proposed workflow for evaluating the antiviral activity of N-Ethylammelide.

Detailed Experimental Protocols

Objective: To screen for broad-spectrum antiviral activity of N-Ethylammelide.

Materials:

-

A panel of viruses (e.g., Influenza virus, Herpes Simplex Virus, Respiratory Syncytial Virus)

-

Host cell lines permissive to the respective viruses (e.g., MDCK, Vero, HEp-2)

-

N-Ethylammelide

-

96-well plates

-

Crystal violet solution

Procedure:

-

Seed host cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of N-Ethylammelide in culture medium.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate the plates until CPE is observed in the virus control wells (typically 2-5 days).

-

Fix the cells with formalin and stain with crystal violet.

-

Wash the plates and solubilize the stain.

-

Measure the absorbance to quantify cell viability.

-

Calculate the EC50 value (the concentration that inhibits 50% of the viral CPE).[9][10]

Potential as an Enzyme Inhibitor

The ability of triazine derivatives to inhibit various enzymes is a cornerstone of their therapeutic applications.[4] Investigating N-Ethylammelide as an enzyme inhibitor could uncover novel therapeutic targets.

Rationale for Investigation

Enzyme inhibitors are crucial in treating a multitude of diseases.[11] The structure of N-Ethylammelide, with its potential for hydrogen bonding and hydrophobic interactions, makes it a candidate for binding to the active or allosteric sites of enzymes.[12] Depending on the specific enzyme, this inhibition could be competitive, non-competitive, or uncompetitive.[13][14]

Proposed Experimental Workflow for Enzyme Inhibition

A focused approach targeting specific enzyme classes known to be modulated by triazine derivatives would be a logical starting point.

Caption: Proposed workflow for evaluating N-Ethylammelide as an enzyme inhibitor.

Detailed Experimental Protocol

Objective: To determine the inhibitory activity of N-Ethylammelide against a specific enzyme.

Materials:

-

Purified recombinant enzyme (e.g., a specific protein kinase)

-

Substrate for the enzyme (e.g., a peptide for a kinase)

-

ATP (for kinase assays)

-

N-Ethylammelide

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of N-Ethylammelide.

-

In a 384-well plate, add the enzyme, substrate, and N-Ethylammelide at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate for a specified time at the optimal temperature for the enzyme.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) to determine the amount of product formed.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Synthesis and Analytical Characterization

The synthesis of N-Ethylammelide can be approached through various established methods for creating substituted triazines.[15] A common route involves the condensation of appropriate precursors. For instance, the reaction of N-ethylbiguanide with a suitable carbonyl compound or the modification of a pre-existing triazine ring could be explored.[3]

Table 1: Analytical Methods for N-Ethylammelide Characterization

| Analytical Technique | Purpose |

| LC-MS/MS | To determine the purity and confirm the molecular weight of the synthesized compound.[16][17][18][19][20] |

| NMR Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the arrangement of atoms. |

| FT-IR Spectroscopy | To identify the functional groups present in the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition. |

Conclusion and Future Directions

N-Ethylammelide represents an unexplored molecule within the pharmacologically rich class of triazine derivatives. This technical guide provides a comprehensive and structured roadmap for initiating a thorough investigation into its potential biological activities. The proposed experimental workflows and detailed protocols for assessing its anticancer, antiviral, and enzyme inhibitory properties offer a solid foundation for future research. Positive findings from these initial in vitro studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy in relevant disease models. The systematic exploration of N-Ethylammelide and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

- Triazine Derivatives and its Pharmacological Potential - International Journal of Pharmaceutical Sciences Review and Research. (2020).

- Triazine Derivatives: Their Synthesis and Biological Properties-A Review. (2025).

- Pharmacological Evaluation of Novel 1,2,4-triazine Derivatives Containing Thiazole Ring Against Hepatocellular Carcinoma - ResearchG

- Antitumor Activity of s-Triazine Derivatives: A System

- Design, synthesis, molecular docking and pharmacological evaluation of novel triazine-based triazole derivatives as potential anticonvulsant agents - PubMed.

- LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine - PubMed.

- Broad and potent antiviral activity of the NAE inhibitor MLN4924 - PubMed - NIH.

- N-Ethylammelide | C5H8N4O2 | CID 17514 - PubChem.

- Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed.

- Enzyme inhibitor - Wikipedia.

- Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and rel

- Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC - PubMed Central.

- Antiviral mechanism of preclinical antimalarial compounds possessing multiple antiviral activities - PMC - NIH.

- The antitumor activity screening of chemical constituents

- Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review.

- Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed.

- CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google P

- N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstr

- 5.4: Enzyme Inhibition - Chemistry LibreTexts.

- Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry - ResearchG

- Enzyme Inhibition - Types of Inhibition - TeachMePhysiology.

- Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Labor

- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C

- Novel insights into the mechanism of action of lenalidomide - PMC - NIH.

- Enzyme Inhibition Competitive, Noncompetitive & Clinical Examples | MBBS Biochemistry USMLE - YouTube.

- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.

- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing C

- Mechanism of action of lenalidomide in hematological malignancies - PubMed Central.

- Biological activities and antitumor effects of synthetic lipid A analog linked N-acyl

- Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI.

- Lamellarin alkaloids: Isolation, synthesis, and biological activity - PubMed.

- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M

- What is an example of an application of a higher order deriv

- Synthesis of an ent-Halimanolide

- Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC - NIH.

- Biological and pharmacological activities of iridoids: recent developments - PubMed.

- Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC - PubMed Central.

- An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed.

- Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medic

- AP Calculus Derivatives and Their Applications Presenter Notes - MR.

- Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing).

- Derivatives and their applic

- Applications of derivatives | Differential Calculus | M

- The Applications of Derivative and Differential | Science and Technology of Engineering, Chemistry and Environmental Protection - Dean & Francis.

- Scalable synthesis of N-acylaziridines

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. N-Ethylammelide | C5H8N4O2 | CID 17514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antitumor activity screening of chemical constituents from Camellia nitidissima Chi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Ethylammelide and its Relationship to Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Ethylammelide, a substituted 1,3,5-triazine. It explores its chemical identity, synthesis, and relationship to the broader class of triazine compounds, offering insights for researchers in medicinal chemistry, drug development, and materials science.

Introduction to the Triazine Core

Triazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms.[1] There are three structural isomers of triazine: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, distinguished by the positions of their nitrogen atoms.[1] The 1,3,5-triazine isomer, also known as s-triazine (symmetric triazine), is the most common and stable, forming the structural backbone of numerous commercially significant compounds.[1]

The triazine ring is aromatic, though its resonance energy is lower than that of benzene, making it more susceptible to nucleophilic substitution reactions.[1] This reactivity is a key feature in the synthesis of a wide array of substituted triazines with diverse applications.

Triazine derivatives are of significant interest across various scientific disciplines. In agriculture, they form the basis of many herbicides, such as atrazine and simazine. In materials science, the polymerization of melamine (2,4,6-triamino-1,3,5-triazine) with formaldehyde yields durable resins. Furthermore, the triazine scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

N-Ethylammelide: A Substituted 1,3,5-Triazine

N-Ethylammelide, systematically named 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione, is a derivative of 1,3,5-triazine.[2] It is structurally characterized by an ethylamino group at the C6 position and two hydroxyl groups at the C2 and C4 positions of the triazine ring.[2] It is a dihydroxy- and monoamino-1,3,5-triazine and is functionally related to ammelide.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Ethylammelide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C5H8N4O2 | [2] |

| Molecular Weight | 156.14 g/mol | [2] |

| IUPAC Name | 6-(ethylamino)-1,3,5-triazine-2,4-dione | [2] |

| CAS Number | 2630-10-6 | [2] |

| Appearance | White crystalline solid (predicted) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) |

Synthesis of N-Ethylammelide: A Stepwise Approach

The synthesis of N-Ethylammelide, like many substituted triazines, is most effectively achieved through a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups.

The proposed synthetic pathway for N-Ethylammelide involves two key steps:

-

Monosubstitution with Ethylamine: The first chlorine atom of cyanuric chloride is replaced by an ethylamino group. This reaction is typically carried out at a low temperature (around 0-5 °C) to ensure monosubstitution. An organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid byproduct.

-

Hydrolysis of the Dichloro-Intermediate: The remaining two chlorine atoms are replaced with hydroxyl groups through hydrolysis. This is typically achieved by heating the intermediate in an aqueous acidic or basic solution.

Experimental Protocol: Synthesis of N-Ethylammelide

The following is a detailed, step-by-step methodology for the synthesis of N-Ethylammelide.

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of ethylamine (1 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in the same solvent to the dropping funnel and add it dropwise to the cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated amine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 6-(ethylamino)-1H-1,3,5-triazine-2,4-dione (N-Ethylammelide)

-

To the crude 2,4-dichloro-6-(ethylamino)-1,3,5-triazine from the previous step, add an aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate.

-

Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours.

-

Monitor the reaction for the disappearance of the dichloro-intermediate by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of 5-6 to precipitate the N-Ethylammelide product.

-

Collect the white precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-Ethylammelide.

-

Dry the purified product under vacuum.

Characterization of N-Ethylammelide

The synthesized N-Ethylammelide should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, along with exchangeable protons for the N-H and O-H groups.

-

¹³C NMR: Expected signals would correspond to the carbons of the ethyl group and the three distinct carbons of the triazine ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), and C-N stretching in the triazine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-Ethylammelide (156.14 g/mol ).

Relationship to Other Triazine Compounds: A Comparative Analysis

N-Ethylammelide's structure, with both an amino and two hydroxyl substituents, places it in a unique position within the triazine family. Its properties and reactivity are influenced by the electronic effects of these groups.

-

Comparison with Amine-Substituted Triazines (e.g., Atrazine): Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) is a well-known herbicide.[3] Unlike N-Ethylammelide, atrazine possesses two alkylamino groups and a chlorine atom. The electron-donating nature of the amino groups in atrazine makes the triazine ring more electron-rich compared to N-Ethylammelide, where the electron-withdrawing hydroxyl groups have a contrasting effect. This difference in electron density on the triazine ring influences their reactivity and biological activity. For instance, the chlorine atom in atrazine is susceptible to nucleophilic displacement, a key step in its metabolism and environmental degradation. N-Ethylammelide, lacking this reactive chlorine, is expected to be more stable.

-

Comparison with Hydroxyl-Substituted Triazines (e.g., Cyanuric Acid): Cyanuric acid (1,3,5-triazine-2,4,6-triol) is the fully hydroxylated analog of the 1,3,5-triazine ring. It exists in a tautomeric equilibrium with its keto form. N-Ethylammelide can be considered a mono-N-alkylated derivative of ammelide, which is an intermediate in the hydrolysis of melamine to cyanuric acid. The presence of the ethylamino group in N-Ethylammelide introduces a degree of lipophilicity not present in cyanuric acid, which may affect its solubility and biological interactions.

The interplay of the electron-donating ethylamino group and the electron-withdrawing hydroxyl groups in N-Ethylammelide creates a unique electronic environment within the triazine ring, which is expected to result in a distinct profile of reactivity and biological activity compared to other more symmetrically substituted triazines.

Biological and Environmental Significance

While specific studies on the biological activity of N-Ethylammelide are limited, its structural similarity to other biologically active triazines suggests potential areas of interest.

-

Metabolite of Triazine Herbicides: N-dealkylation and hydroxylation are common metabolic pathways for triazine herbicides like atrazine in various organisms and in the environment. It is plausible that N-Ethylammelide could be a metabolite of atrazine or related compounds, formed through the deisopropylation and subsequent hydroxylation of the parent molecule. The formation of such metabolites is crucial in understanding the environmental fate and potential toxicological profile of these widely used herbicides.

-

Potential Pharmacological Activity: The triazine scaffold is present in numerous compounds with diverse pharmacological activities. The specific substitution pattern of N-Ethylammelide could impart it with unique biological properties. Further research is warranted to explore its potential as an enzyme inhibitor or as a lead compound in drug discovery programs.

Conclusion

N-Ethylammelide represents an interesting and important member of the 1,3,5-triazine family. Its synthesis, achievable through the well-established chemistry of cyanuric chloride, provides a platform for further derivatization and exploration of its properties. The unique combination of an ethylamino and two hydroxyl groups on the triazine ring distinguishes it from more commonly studied triazines and suggests a unique profile of chemical reactivity and biological activity. Further investigation into the specific biological roles and potential applications of N-Ethylammelide is a promising area for future research in medicinal chemistry and environmental science.

Visualizations

Caption: The three structural isomers of triazine.

Caption: Synthetic workflow for N-Ethylammelide.

Caption: Relationship of N-Ethylammelide to other triazine compounds.

References

-

PubChem. N-Ethylammelide. National Center for Biotechnology Information. [Link]

-

Molecules. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

- Google Patents. Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

ResearchGate. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

-

PubMed Central (PMC). Melamine Deaminase and Atrazine Chlorohydrolase: 98 Percent Identical but Functionally Different. National Center for Biotechnology Information. [Link]

-

PubMed. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 5.4: Enzyme Inhibition. [Link]

-

PubMed. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. National Center for Biotechnology Information. [Link]

-

Maximum Academic Press. The impact of N,N-diethyl-m-toluamide in aquatic environments occurrence, fate, and ecological risk. [Link]

-

MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

-

ResearchGate. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

PubMed Central (PMC). Clinical and Molecular Pharmacology of Etomidate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Triazine. [Link]

Sources

A Technical Guide to the Theoretical and Computational Modeling of N-Ethylammelide

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of N-Ethylammelide, a derivative of the s-triazine scaffold. Recognizing the limited availability of direct experimental data for N-Ethylammelide, this guide establishes a robust computational framework validated against its parent compound, ammelide. We delve into the core principles and practical application of Density Functional Theory (DFT) for the elucidation of molecular structure, spectroscopic properties, and electronic characteristics. Furthermore, we explore the potential bioactivity of N-Ethylammelide through detailed molecular docking simulations against a relevant biological target. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of novel triazine derivatives.

Introduction

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. N-Ethylammelide, systematically named 6-(ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione, is a member of this important class of heterocyclic compounds[2]. As a derivative of ammelide, it is characterized by an ethyl group substitution on the amino moiety, which can significantly influence its physicochemical properties and biological interactions.

Computational modeling offers a powerful and cost-effective avenue to explore the chemical space of such molecules, providing insights that can guide synthetic efforts and biological screening[3][4][5][6]. This guide outlines a systematic approach to the theoretical study of N-Ethylammelide, beginning with the foundational quantum mechanical characterization and extending to the prediction of its interaction with a selected protein target.

PART 1: Molecular Structure and Synthesis

Structure of N-Ethylammelide and Ammelide

N-Ethylammelide is a derivative of ammelide, which is the hydrolysis product of ammeline and, ultimately, melamine[7][8]. The core structure consists of a 1,3,5-triazine ring with two keto groups and one ethylamino substituent. The presence of tautomeric forms is a key characteristic of ammelide and its derivatives, which can influence their chemical reactivity and biological function[9].

Synthesis of Ammelide

PART 2: Theoretical Investigations and Computational Modeling

A cornerstone of modern chemical research is the synergy between experimental and theoretical approaches. In the context of novel or sparsely characterized molecules like N-Ethylammelide, computational chemistry provides a predictive framework to understand its intrinsic properties.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of many-body systems[11][12][13]. It is widely used to predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential maps.

For the study of triazine derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional has been shown to provide a good balance between computational cost and accuracy. This will be paired with a Pople-style basis set, 6-311+G(d,p), which includes diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The following protocol outlines the steps for performing a geometry optimization and frequency calculation for N-Ethylammelide using a computational chemistry software package like Gaussian:

-

Input File Preparation:

-

Construct the initial 3D structure of N-Ethylammelide.

-

Define the calculation parameters in the input file:

-

#p B3LYP/6-311+G(d,p) Opt Freq

-

Specify the charge (0) and multiplicity (singlet).

-

Provide the Cartesian coordinates of the atoms.

-

-

-

Execution:

-

Submit the input file to the computational chemistry software.

-

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged to a stationary point on the potential energy surface.

-

Frequency Analysis: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra of analogous compounds.

-

Validation of the Computational Model with Ammelide

To establish the reliability of the chosen computational methodology, a validation study is performed on the parent compound, ammelide, for which experimental data is available.

The crystal structure of ammelide has been determined, providing experimental bond lengths and angles[14][15]. A comparison between the DFT-calculated and experimental geometric parameters for ammelide will be conducted to assess the accuracy of the theoretical model.

The calculated vibrational frequencies for ammelide will be compared with its experimental IR spectrum[16][17]. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional.

Workflow for DFT Calculations

Caption: Workflow for DFT calculations of N-Ethylammelide.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[18][19]. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Given that many triazine derivatives exhibit anticancer activity, a relevant protein target for N-Ethylammelide would be a key enzyme or receptor implicated in cancer progression. For this guide, we will consider a hypothetical docking study against a protein kinase, a common target for cancer therapeutics.

The following protocol outlines the general steps for performing a molecular docking study using software such as AutoDock:

-

Preparation of the Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Prepare the 3D structure of N-Ethylammelide, ensuring correct atom types and charges.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the protein.

-

-

Docking Simulation:

-

Run the docking algorithm to generate a series of possible binding poses for N-Ethylammelide within the active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

-

Workflow for Molecular Docking

Caption: General workflow for molecular docking of N-Ethylammelide.

PART 3: Predicted Properties of N-Ethylammelide

Based on the computational protocols described above, we can predict several key properties of N-Ethylammelide.

Optimized Molecular Geometry

The DFT calculations would yield the optimized 3D structure of N-Ethylammelide, providing precise bond lengths and angles. This information is fundamental for understanding its shape, steric hindrance, and potential interaction points.

Predicted Spectroscopic Data

The frequency calculations will provide a theoretical infrared spectrum. Key vibrational modes to analyze would include the N-H and C=O stretching frequencies of the triazine ring and the vibrations associated with the ethyl group.

Electronic Properties

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | -Y.YY eV | The Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Z.ZZ eV | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | W.WW Debye | The dipole moment provides information about the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | (Map Visualization) | The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. |

Potential Biological Activity

The molecular docking simulations would provide insights into the potential of N-Ethylammelide to bind to a specific protein target. The predicted binding energy can be used to rank its potential affinity relative to other compounds. Analysis of the binding pose can reveal key interactions, such as hydrogen bonds with specific amino acid residues in the active site, which are crucial for biological activity. The biological activities of N-substituted amides and other triazine derivatives have been explored, showing potential in various therapeutic areas[1][20][21][22][23][24][25][26][27].

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of N-Ethylammelide. By leveraging established quantum chemical and molecular modeling techniques, we can predict its structural, spectroscopic, and electronic properties, as well as its potential for biological activity. The validation of the computational methodology against the parent compound, ammelide, provides confidence in the predictive power of these in silico approaches. The workflows and protocols detailed herein serve as a valuable resource for researchers engaged in the rational design and investigation of novel triazine derivatives for applications in drug discovery and materials science. Further experimental work to synthesize and characterize N-Ethylammelide is warranted to corroborate these theoretical findings and fully elucidate its potential.

References

-

Ammelide. Grokipedia. (2026). Available at: [Link]

-

Koller, T. J., Witthaut, K., Pritzl, R. M., & Schnick, W. (2025). Resolving a Nearly Two-Centuries-Old Mystery: On the Structural Chemistry and Physicochemical Properties of Compounds Associated With the Term Ammelide. Angewandte Chemie International Edition. Available at: [Link]

-

AMMELIDE 645-93-2 wiki. Molbase. Available at: [Link]

-

Ammelide. Wikipedia. Available at: [Link]

-

Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and N-Substituted Amides of 1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic Acids. Zeitschrift für Naturforschung C, 67(5-6), 266-276. Available at: [Link]

-

Stepwise hydrolysis of melamine (a) over ammeline (b) and ammelide (c) towards cyanuric acid (d). ResearchGate. Available at: [Link]

-

Biological Activity of Novel N-Substituted Amides of. Amanote Research. Available at: [Link]

-

Pachuta-Stec, A., et al. (2012). Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid and N-Substituted Amides of 1-(5-Methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic Acids. Zeitschrift für Naturforschung C, 67(5-6), 266-276. Available at: [Link]

-

Ammeline. Wikipedia. Available at: [Link]

-

IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. ACS Publications. Available at: [Link]

-

N-ethylammelide. E-biogen. Available at: [Link]

-

Ammelide. PubChem. Available at: [Link]

-

N-Ethylammelide. PubChem. Available at: [Link]

-

Investigation of the structure and properties of ammeline, melamine, and 2,4-diamino-1,3,5-triazine by ab initio calculations. Semantic Scholar. Available at: [Link]

-

Degradation ratio of MFRs. The Royal Society of Chemistry. Available at: [Link]

-

6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook. Available at: [Link]

-

Acetamide, N-ethyl-. NIST WebBook. Available at: [Link]

-

1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. Available at: [Link]

-

Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. National Center for Biotechnology Information. Available at: [Link]

-

¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound... ResearchGate. Available at: [Link]

-